1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a bromine atom, a methyl group, and a trifluoroethanone moiety attached to the indole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:
Methylation: The methyl group can be introduced at the 6-position using methyl iodide and a base such as potassium carbonate.
Trifluoroethanone Addition: The final step involves the addition of a trifluoroethanone group, which can be achieved using trifluoroacetic anhydride in the presence of a catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide for methoxy substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted indoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug discovery and development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, leading to modulation of biological pathways. The trifluoroethanone group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-3-indolyl)-2,2,2-trifluoroethanone
- 1-(6-Methyl-3-indolyl)-2,2,2-trifluoroethanone
- 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-difluoroethanone
Uniqueness
1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone is unique due to the presence of both bromine and methyl groups on the indole ring, combined with the trifluoroethanone moiety. This combination of functional groups may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H7BrF3NO |
---|---|
Molecular Weight |
306.08 g/mol |
IUPAC Name |
1-(5-bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H7BrF3NO/c1-5-2-9-6(3-8(5)12)7(4-16-9)10(17)11(13,14)15/h2-4,16H,1H3 |
InChI Key |
BENSEZZLWXDDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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